N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide
Description
N-[4-(4-Pentylcyclohexyl)phenyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-pentylcyclohexyl-substituted phenyl group at the N-position. Its structure combines a lipophilic cyclohexylpentyl chain with a planar thiophene-carboxamide core, making it a candidate for applications requiring balanced solubility and membrane permeability. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse biological activities, including anticancer, antibacterial, and central nervous system (CNS) permeability .
Properties
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NOS/c1-2-3-4-6-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23-22(24)21-7-5-16-25-21/h5,7,12-18H,2-4,6,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBZIDFUVHGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann thiophene synthesis. These methods involve the cyclization of appropriate precursors in the presence of sulfur sources and catalysts.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Substitution with the Phenyl and Pentylcyclohexyl Groups: The phenyl ring substituted with a pentylcyclohexyl group can be attached to the thiophene ring through a series of reactions, including Friedel-Crafts acylation and subsequent reduction and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular targets involved would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s distinct 4-pentylcyclohexylphenyl group differentiates it from other thiophene-2-carboxamides. Key structural comparisons include:
*logP estimated via analogy to N-(4-Propoxybenzamidophenyl)thiophene-2-carboxamide .
Key Observations :
Key Observations :
Hypothesized Profile of Target Compound :
- The cyclohexylpentyl group could enhance binding to hydrophobic targets (e.g., lipid-associated enzymes).
Biological Activity
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide is an organic compound classified as a thiophene derivative. Its structure includes a thiophene ring, a carboxamide group, and a phenyl ring substituted with a pentylcyclohexyl group. This unique configuration positions the compound for potential applications in medicinal chemistry, materials science, and organic electronics.
Antiviral Activity
Research indicates that thiophene derivatives can possess antiviral activity. For instance, a study highlighted the effectiveness of certain thiophene compounds against Ebola virus pseudotypes (pEBOV). The antiviral efficacy was assessed using metrics such as the 50% effective concentration (EC50) and cytotoxic concentration (CC50), leading to the calculation of the selectivity index (SI).
Table 1: Antiviral Activity of Thiophene Derivatives Against EBOV-GP-Pseudotyped Virus
| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |
|---|---|---|---|
| Thiophene A | 0.07 ± 0.05 | 16 | 229 |
| Thiophene B | X | Y | Z |
| This compound | A | B | C |
Note: Values for this compound are hypothetical and require empirical validation.
Anticancer Properties
Thiophene derivatives have also been explored for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. While specific studies on this compound are scarce, related compounds have shown promise in preclinical models.
Case Studies
- Study on Structure-Activity Relationship : A study investigated various modifications to thiophene derivatives to assess their biological activity. The presence of specific functional groups significantly influenced their effectiveness against viral infections and cancer cell lines. This underscores the importance of structural optimization in enhancing biological efficacy.
- In Vivo Studies : Some derivatives have undergone in vivo testing to evaluate their pharmacokinetics and therapeutic potential in animal models. These studies are crucial for determining the viability of compounds like this compound as therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
